molecular formula C9H8N2O B1202330 3-Methoxycinnoline

3-Methoxycinnoline

Cat. No. B1202330
M. Wt: 160.17 g/mol
InChI Key: XZPZVFAARDDFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxycinnoline is a member of cinnolines.

Scientific Research Applications

Methylation Studies in Organic Chemistry

3-Methoxycinnoline has been examined in the context of methylation reactions, a crucial process in organic chemistry. For example, Ames et al. (1971) investigated the effects of methoxy-groups in the methylation of 4(1H)-cinnolone and cinnoline, revealing the formation of various methylated products, including 3-methoxycinnoline derivatives (Ames et al., 1971).

Pharmacological Research

3-Methoxycinnoline derivatives have been explored for their potential pharmacological applications:

  • Ünver and Cantürk (2018) synthesized new ferulic acid (FA)-quinoline esters and tested their cytotoxic and apoptotic effects on leukemia cell lines, highlighting the compound's potential in cancer therapy (Ünver & Cantürk, 2018).

  • Płowuszyńska and Gliszczyńska (2021) discussed the wide range of biologically useful properties of p-methoxycinnamic acid (p-MCA), including its therapeutic and nutraceutical applications, particularly in the prevention and treatment of chronic diseases (Płowuszyńska & Gliszczyńska, 2021).

Phototoxicity Research

Marutani et al. (1993) researched the phototoxicity of fluoroquinoline derivatives, including those with a methoxy group, highlighting the significance of such modifications in reducing phototoxic effects (Marutani et al., 1993).

Antitumor and Antibacterial Activities

  • Kusari et al. (2009) explored the production of camptothecin and analogues, including 9-methoxycamptothecin, by an endophytic fungus, highlighting their antineoplastic properties (Kusari, Zühlke, & Spiteller, 2009).

  • Liu et al. (2020) synthesized novel quinoxaline derivatives with methoxy groups and evaluated their pesticidal activities, including herbicidal, fungicidal, and insecticidal activities (Liu et al., 2020).

  • O’Donnell et al. (2010) studied the antimicrobial activities of synthetic quinolines, including their effectiveness against MRSA, with some compounds showing significant bioactivity (O’Donnell, Smyth, Ramachandran, & Smyth, 2010).

Nutraceutical and Food Industry Applications

  • Barberousse et al. (2008) reviewed analytical methodologies for quantifying ferulic acid and its oligomers, highlighting its high antioxidant properties and potential applications in the food industry (Barberousse, Roiseux, Robert, Paquot, Deroanne, & Blecker, 2008).

  • Ou and Kwok (2004) discussed the various physiological functions of ferulic acid, including its use in the food and cosmetic industries, due to its antioxidant, antimicrobial, anti-inflammatory, and other beneficial properties (Ou & Kwok, 2004).

properties

IUPAC Name

3-methoxycinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-9-6-7-4-2-3-5-8(7)10-11-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPZVFAARDDFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325503
Record name 3-methoxycinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728325
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Methoxycinnoline

CAS RN

17372-80-4
Record name 3-methoxycinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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